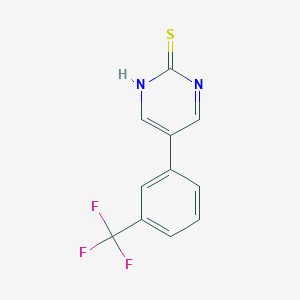

5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(3-(Trifluoromethyl)phenyl)pyrimidine-2-thiol" is a fluorinated pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group and the thiol functionality suggests potential reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of related fluorinated pyrimidines often involves cyclization reactions and the use of catalysts such as Ti(Oi-Pr)4 or BF3·OEt2 to achieve good yields of the desired products . For instance, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines is achieved through a cyclocondensation reaction starting from 1,5-diarylpenta-1,4-dien-3-ones and aminoguanidine hydrochloride . Although not directly related to the compound , these methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of fluorinated pyrimidines can be characterized by X-ray crystallography, as demonstrated by the structural determination of related compounds . The crystal structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate was determined, providing valuable information on the molecular conformation and interactions within the crystal lattice . Similarly, the crystal structure of the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine was elucidated, revealing the formation of a complex with molecular iodine .

Chemical Reactions Analysis

Fluorinated pyrimidines can undergo various chemical reactions, including cyclization, addition, and substitution reactions. For example, the reaction of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols leads to regio- and stereoselective addition products . The reactivity of the thiol group in "this compound" could similarly be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrimidines are influenced by the presence of the trifluoromethyl group, which can impart unique electronic and steric characteristics to the molecule. These properties can be studied through spectroscopic methods such as UV-spectroscopy, as seen in the investigation of the behavior of 5-trifluoromethyl-pyridine-2-thione toward molecular iodine . Additionally, the electron-deficient nature of the pyrimidine core can lead to interesting optical properties, as observed in a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines .

Applications De Recherche Scientifique

Inhibition of Transcription Factors

One significant application involves the inhibition of transcription mediated by NF-kappaB and AP-1 transcription factors. Structure-activity relationship studies on derivatives of this compound show that certain modifications can maintain or improve cell-based activity and potential oral bioavailability, highlighting its relevance in designing inhibitors for these transcription factors (Palanki et al., 2000).

Synthesis and Structural Studies

Research into the reactions of related pyrimidine compounds with amines and thiols has been documented, expanding the synthetic methodologies available for creating novel derivatives (Čikotienė et al., 2007). Additionally, the structural characterization of novel interaction products of related compounds with iodine offers insights into potential antithyroid applications (Chernov'yants et al., 2011).

Potential in Drug Design

Studies on the synthesis and characterization of novel pyrazole- and pyrimidine-based derivatives reveal their potential application in AIDS chemotherapy and drug designs due to their pharmacological therapeutic potentials (Ajani et al., 2019). Furthermore, exploration of thiopyrimidine derivatives for electronic, linear, and nonlinear optical properties underlines the significance of pyrimidine rings in medicine and nonlinear optics fields (Hussain et al., 2020).

Antimicrobial and Antitubercular Activity

The synthesis and evaluation of in vitro antitubercular activity and antimicrobial activity of some novel derivatives demonstrate their potential as bioactive compounds with pronounced effects against various microbial strains (Kamdar et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2S/c12-11(13,14)9-3-1-2-7(4-9)8-5-15-10(17)16-6-8/h1-6H,(H,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYJWLINXWRLRMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=S)N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380621 |

Source

|

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344282-81-1 |

Source

|

| Record name | 5-[3-(Trifluoromethyl)phenyl]pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)

![4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde](/img/structure/B1303290.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)